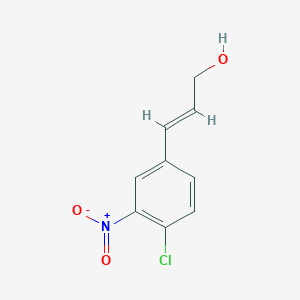
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.
Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal or (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid.
Reduction: (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol.
Substitution: (E)-3-(4-Amino-3-nitrophenyl)prop-2-en-1-ol or (E)-3-(4-Thio-3-nitrophenyl)prop-2-en-1-ol.
Scientific Research Applications
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Bromo-3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a chloro group.
(E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+ |
InChI Key |
FUJWOXYVUGNWGW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


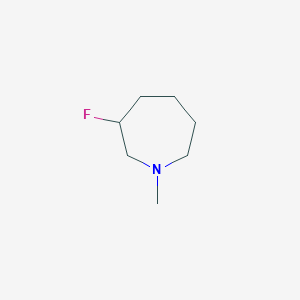





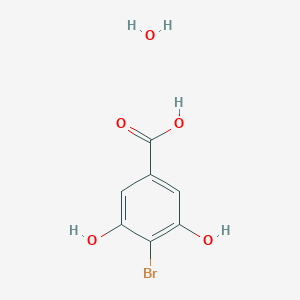
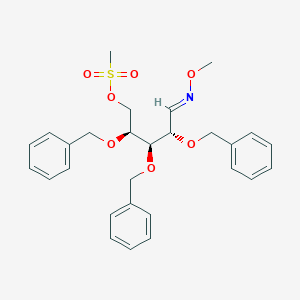
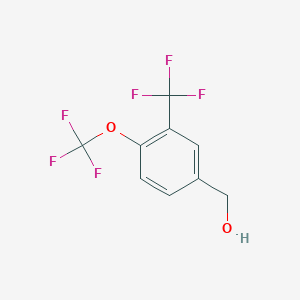
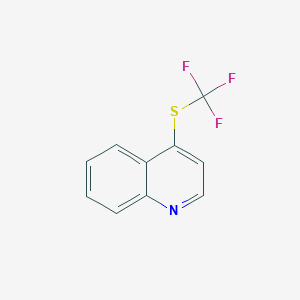
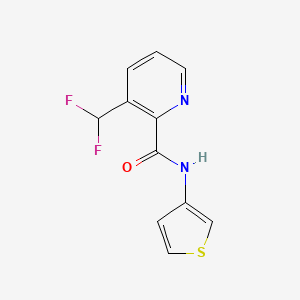
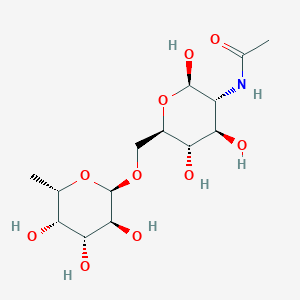
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
